Cas no 186803-48-5 ((2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal)

(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal is a chiral cyclic ketal derivative of γ-butyrolactone, featuring a stereochemically defined (2R,3S) configuration. This compound is particularly valuable in asymmetric synthesis and pharmaceutical intermediates due to its rigid cyclohexyl ketal moiety, which enhances stereocontrol in reactions. The trihydroxy functionality offers versatile modification sites for further derivatization, while the lactone core contributes to its stability and reactivity. Its well-defined stereochemistry makes it a useful building block for constructing complex chiral molecules, particularly in the synthesis of bioactive compounds. The cyclohexyl ketal group also improves solubility in organic solvents, facilitating its use in diverse synthetic applications.
(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal structure
186803-48-5 structure
Product Name:(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal
CAS No:186803-48-5
MF:C10H14O5
MW:214.215163707733
CID:1004655
PubChem ID:13939830
Update Time:2025-06-08

(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal Chemical and Physical Properties

Names and Identifiers

    • (2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal
    • (3'aR,6'aS)-Dihydro-6'-hydroxy-spiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one
    • (2R,3S)-2,3,4-Trihyd
    • (3a'R,6a'S)-6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1 ,3]dioxol]-4'(3a'H)-one
    • 2,3-Octadione
    • 2,3-Octandione
    • 2,3-octanedione
    • 2,3-O-Cyclohexylidene-D-ribose
    • 2,3-O-Cyclohexylidene-L-erythruronolactone
    • Acetyl caproyl
    • L-erythruronolactone
    • Methyl-pentyl-glyoxal
    • Octan-2,3-dion
    • octane-2,3-dione
    • Pentylmethyl diketone
    • (+)-2,3-Cyclohexylidene-L-erythruronic acid, 96%
    • SCHEMBL20869756
    • 186803-48-5
    • (3'aR,6'aS)-Dihydro-6'-hydroxy-spiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one;
    • (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal
    • DTXSID001005764
    • (3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
    • J-012010
    • (2R,3S)-2,3,4-Trihydroxy-?-butyrolactone 2,3-Cyclohexyl Ketal
    • 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one
    • Inchi: 1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1
    • InChI Key: GHGRKHAVPBZSIH-KJFJCRTCSA-N
    • SMILES: O1[C@@H]2C(O)OC([C@@H]2OC21CCCCC2)=O

Computed Properties

  • Exact Mass: 214.08400
  • Monoisotopic Mass: 214.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • PSA: 64.99000
  • LogP: 0.30600

(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal Pricemore >>

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(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal
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$ 875.00 2022-06-02
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(2R,3S)-2,3,4-Trihydroxy-γ-butyrolactone 2,3-Cyclohexyl Ketal Production Method

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